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Cat. No.: B14679306 Get Quote

An in-depth exploration of the theoretical modeling, experimental synthesis, and

characterization of tin bromide clusters, providing a crucial resource for scientists and

professionals in materials science and drug development.

This technical guide delves into the quantum mechanical modeling of tin bromide clusters,

offering a comprehensive overview of the computational methods, structural properties, and

electronic characteristics that govern their behavior. Tin bromide clusters, as part of the broader

family of metal halide perovskites, are of significant interest for their potential applications in

optoelectronics, catalysis, and photovoltaics. This document provides a consolidated resource

of theoretical data, experimental procedures, and conceptual workflows to aid researchers in

this rapidly evolving field.

Theoretical Modeling of Tin Bromide Clusters
Quantum mechanical modeling, particularly Density Functional Theory (DFT), has proven to be

an invaluable tool for predicting and understanding the properties of tin bromide clusters. These

computational approaches provide insights into geometric structures, electronic band

structures, and formation energies, which are critical for designing novel materials with tailored

functionalities.

Computational Methods
A variety of computational methods are employed to model tin bromide clusters, each with its

own strengths and limitations. The choice of method often depends on the desired accuracy
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and the computational resources available.

A general workflow for DFT calculations on perovskite materials, including tin bromide clusters,

involves several key steps:

Structural Optimization: Initial atomic coordinates are relaxed to find the minimum energy

geometry. This is a crucial step to obtain a stable and physically realistic structure.

Self-Consistent Field (SCF) Calculation: The electron density and effective potential are

iteratively calculated until a self-consistent solution is reached.

Non-Self-Consistent Field (NSCF) Calculation: This step is often performed on a denser k-

point mesh to obtain more accurate electronic band structures and density of states.[1]

Post-Processing: The results from the SCF and NSCF calculations are then used to compute

various properties of interest, such as band structures, density of states, and optical

properties.

Different exchange-correlation functionals are used within DFT to approximate the complex

electron-electron interactions. Common choices for tin bromide systems include the Perdew–

Burke–Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) and

hybrid functionals like HSE06, which incorporate a portion of exact Hartree-Fock exchange to

improve the accuracy of band gap predictions.[2]

Calculated Structural and Electronic Properties
DFT calculations provide a wealth of quantitative data on the structural and electronic

properties of tin bromide clusters. This data is essential for understanding their stability,

reactivity, and potential applications.

Table 1: Calculated Structural Parameters of Tin Bromide Clusters
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Cluster/Co
mpound

Method
Sn-Br Bond
Length (Å)

Br-Sn-Br
Bond Angle
(°)

Lattice
Parameter
(Å)

Reference

SnBr₂ (gas

phase)
DFT

2.57 (in

vacuo), 2.61

(in DMSO)

98.3 (in

vacuo), 95.3

(in DMSO)

- [3]

CsSnBr₃ WC-GGA - - a = 5.776

CsSnBr₃ PBE-GGA 2.94125 - a = 5.882 [2]

Cs₂Pb₂I₃Br₃ GGA-PBE

Pb-Br:

shorter than

Pb-I

-

a=6.13,

b=6.14,

c=12.24

[4]

Cs₂Pb₂I₅Br GGA-PBE

Pb-Br:

shorter than

Pb-I

-

a=6.18,

b=6.18,

c=12.33

[4]

Cs₃Pb₃IBr₈ GGA-PBE

Pb-Br:

shorter than

Pb-I

-

a=12.42,

b=12.42,

c=12.42

[4]

Table 2: Calculated Electronic and Energetic Properties of Tin Bromide Clusters

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/figure/XPS-spectra-of-aSn3d-bBr3d-and-cN1s-of-FASnI3-films-without-and-with-PEABr_fig3_335493357
https://www.researchgate.net/figure/Computed-absorption-profile-of-the-CsSnBr3-perovskite-under-various-pressures-a-as-a_fig5_351883847
https://www.researchgate.net/figure/The-characterization-of-perovskite-film-a-X-ray-diffraction-XRD-patterns-of-the_fig2_373602308
https://www.researchgate.net/figure/The-characterization-of-perovskite-film-a-X-ray-diffraction-XRD-patterns-of-the_fig2_373602308
https://www.researchgate.net/figure/The-characterization-of-perovskite-film-a-X-ray-diffraction-XRD-patterns-of-the_fig2_373602308
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14679306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cluster/Compo
und

Method Band Gap (eV)
Formation
Energy
(eV/atom)

Reference

CsSnBr₃ WC-GGA
0.610 (direct at

R-point)
-

CsSnBr₃ PBE-GGA 0.6338 -1.27929 [2]

CsSnBr₃ HSE06 1.1162 - [2]

12.5% Ni-doped

CsSnBr₃
HSE06 1.4343 - [2]

CsSnBr₃ TB-mBJ
1.272 (direct at

R-direction)
- [5][6]

Cs₂Pb₂I₃Br₃ GGA-PBE
1.692 (direct at

Z-point)
- [4]

Cs₂Pb₂I₅Br GGA-PBE
1.520 (direct at

Z-point)
- [4]

Cs₃Pb₃IBr₈ GGA-PBE
1.901 (direct at

R-point)
- [4]

Experimental Protocols
The synthesis and characterization of tin bromide clusters are crucial for validating theoretical

models and for developing real-world applications. A variety of experimental techniques are

employed to produce and analyze these materials.

Synthesis of Tin Bromide Clusters
2.1.1. Synthesis of CsSnBr₃ Nanocrystals (Hot-Injection Method)

This method involves the rapid injection of precursors into a hot solvent to induce nucleation

and growth of nanocrystals.

Precursor Preparation:
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Cs-oleate: Cesium carbonate (Cs₂CO₃), oleic acid (OA), and 1-octadecene (ODE) are

mixed and heated under vacuum to remove water and oxygen. The mixture is then heated

under an inert atmosphere (e.g., Argon) until the Cs₂CO₃ fully reacts. The resulting Cs-

oleate solution is preheated before injection.

Tin precursor: Tin(II) bromide (SnBr₂) is dissolved in a coordinating solvent like tri-n-

octylphosphine (TOP) to prevent precipitation.

Injection: The tin precursor solution is injected into a hot solution containing the Cs-oleate

precursor, oleic acid, and oleylamine at a specific temperature (e.g., 170 °C) to initiate

nanocrystal formation.

Purification: The synthesized nanocrystals are then purified through centrifugation and

redispersion in a suitable solvent.

2.1.2. Synthesis of (PEA)₂SnBr₄ (2D Perovskite)

Two-dimensional (2D) perovskites like phenylethylammonium tin bromide ((PEA)₂SnBr₄) can

be synthesized through solution-phase methods.

Procedure: Phenylethylammonium bromide is reacted with tin bromide under specific

reaction conditions to yield single crystals of (PEA)₂SnBr₄. By controlling these conditions, it

is also possible to synthesize the zero-dimensional (0D) analogue, [(PEA)₄SnBr₆]

[(PEA)Br]₂[CCl₂H₂]₂.[7][8][9] Interestingly, a reversible transformation between the 0D and

2D structures can be induced by the presence or absence of dichloromethane.[7][8][9]

Characterization Techniques
A suite of characterization techniques is used to determine the structural, morphological, and

compositional properties of the synthesized tin bromide clusters.

X-ray Diffraction (XRD): This technique is fundamental for determining the crystal structure

and phase purity of the synthesized materials. The diffraction pattern provides information

about the lattice parameters and the arrangement of atoms within the crystal.[4][10]

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to

determine the elemental composition and chemical states of the atoms in the material. It is
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particularly useful for identifying the oxidation state of tin (Sn²⁺ vs. Sn⁴⁺) on the surface of

the clusters.[3]

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These

microscopy techniques are used to visualize the morphology, size, and shape of the

nanocrystals.

Vibrational Spectroscopy (Raman and IR): Raman and Infrared (IR) spectroscopy are used

to probe the vibrational modes of the molecules. These techniques can provide information

about the bonding and local structure of the tin bromide clusters. The Raman spectra of

(PEA)₂PbBr₄, a related compound, show several dominant bands at room temperature,

which resolve into more distinct vibrational modes at lower temperatures.[11]

Visualizing Complex Processes in Tin Bromide
Clusters
Graphviz diagrams are used to visually represent complex workflows and relationships,

providing a clear and concise overview of the processes involved in the study of tin bromide

clusters.
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A generalized computational workflow for DFT calculations of perovskite materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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